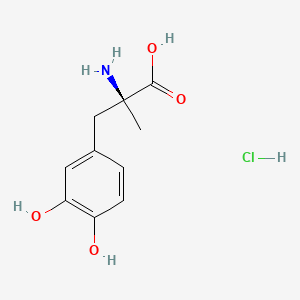

alpha-Methyldopa hydrochloride

Übersicht

Beschreibung

MK-351 Hydrochlorid: , auch bekannt als Methyldopa-Hydrochlorid, ist ein Alpha-adrenerger Agonist, der selektiv auf Alpha-2-Adrenozeptoren abzielt. Es ist ein psychoaktives Medikament, das hauptsächlich als Sympatholytikum oder Antihypertensivum eingesetzt wird. Diese Verbindung ist besonders wirksam bei der Behandlung von Bluthochdruck und Schwangerschaftshypertonie.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: : Die Synthese von MK-351 Hydrochlorid umfasst die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit L-Tyrosin.

Methylierung: L-Tyrosin wird methyliert, um Alpha-Methyl-L-Tyrosin zu bilden.

Hydroxylierung: Die Verbindung wird dann hydroxyliert, um 3,4-Dihydroxy-Alpha-Methyl-L-Tyrosin zu erzeugen.

Hydrochlorid-Bildung: Schließlich wird die Verbindung durch Reaktion mit Salzsäure in ihre Hydrochloridsalzform umgewandelt.

Industrielle Produktionsmethoden: : Die industrielle Produktion von MK-351 Hydrochlorid beinhaltet typischerweise die großtechnische Synthese unter Verwendung der gleichen Schritte wie oben erwähnt. Der Prozess ist für hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: MK-351 Hydrochlorid kann Oxidationsreaktionen eingehen, insbesondere an den Hydroxylgruppen am aromatischen Ring.

Reduktion: Die Verbindung kann zu ihrem entsprechenden Amin reduziert werden.

Substitution: Sie kann nukleophile Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Nukleophile wie Natriummethoxid können für Substitutionsreaktionen eingesetzt werden.

Hauptprodukte

Oxidation: Oxidation liefert typischerweise Chinone.

Reduktion: Reduktion erzeugt das entsprechende Amin.

Substitution: Substitutionsreaktionen ergeben verschiedene substituierte Derivate.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of MK-351 hydrochloride involves the following steps:

Starting Material: The synthesis begins with L-tyrosine.

Methylation: L-tyrosine undergoes methylation to form alpha-methyl-L-tyrosine.

Hydroxylation: The compound is then hydroxylated to produce 3,4-dihydroxy-alpha-methyl-L-tyrosine.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: : Industrial production of MK-351 hydrochloride typically involves large-scale synthesis using the same steps as mentioned above. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: MK-351 hydrochloride can undergo oxidation reactions, particularly at the hydroxyl groups on the aromatic ring.

Reduction: The compound can be reduced to its corresponding amine.

Substitution: It can undergo nucleophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products

Oxidation: Oxidation typically yields quinones.

Reduction: Reduction produces the corresponding amine.

Substitution: Substitution reactions yield various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemie

- Wird als Modellverbindung in Studien verwendet, die Alpha-Adrenozeptoren betreffen.

Biologie

- Untersucht auf seine Auswirkungen auf die Neurotransmitterfreisetzung und Rezeptorbindung.

Medizin

- Wird häufig bei der Behandlung von Bluthochdruck und Schwangerschaftshypertonie eingesetzt.

Industrie

- Wird bei der Entwicklung von Antihypertensiva eingesetzt.

Wirkmechanismus

MK-351 Hydrochlorid entfaltet seine Wirkung durch einen dualen Mechanismus:

Inhibition der DOPA-Decarboxylase: Es hemmt kompetitiv das Enzym DOPA-Decarboxylase, das L-DOPA in Dopamin umwandelt.

Umwandlung in Alpha-Methylnorepinephrin: Die Verbindung wird durch Dopamin-Beta-Hydroxylase in Alpha-Methylnorepinephrin umgewandelt.

Wirkmechanismus

MK-351 hydrochloride exerts its effects through a dual mechanism:

Inhibition of DOPA Decarboxylase: It competitively inhibits the enzyme DOPA decarboxylase, which converts L-DOPA into dopamine.

Conversion to Alpha-Methylnorepinephrine: The compound is converted to alpha-methylnorepinephrine by dopamine beta-hydroxylase.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methyldopa: Die Stammverbindung von MK-351 Hydrochlorid, die ähnlich als Antihypertensivum verwendet wird.

Methyldopa-Hydrat: Eine weitere Form von Methyldopa mit ähnlichen pharmakologischen Eigenschaften.

Methyldopa-d3-Hydrochlorid: Eine deuteriummarkierte Version, die in der Forschung verwendet wird.

Einzigartigkeit: : MK-351 Hydrochlorid ist aufgrund seines dualen Wirkmechanismus einzigartig, der sowohl auf DOPA-Decarboxylase als auch auf Alpha-2-Adrenozeptoren abzielt. Diese duale Wirkung macht es besonders effektiv bei der Behandlung von Bluthochdruck.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4.ClH/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;/h2-4,12-13H,5,11H2,1H3,(H,14,15);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRUDGHSXOEXCE-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20237018 | |

| Record name | alpha-Methyldopa hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884-39-9 | |

| Record name | (-)-α-Methyldopa hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methyldopa hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Methyldopa hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide](/img/structure/B1598261.png)